N-allyl-4-chloro-N-phenylbenzenesulfonamide

Description

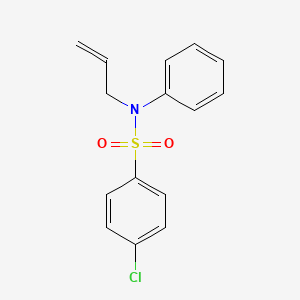

N-allyl-4-chloro-N-phenylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 4-position, an allyl group, and a phenyl group on the nitrogen atom. Its structural formula includes a sulfonamide bridge (–SO₂–NH–) connecting the substituted benzene ring to the N-allyl-N-phenyl moiety.

Synthesis:

The synthesis of such sulfonamides typically involves reacting substituted benzenesulfonyl chlorides with amines. For example, N-allyl-N-benzyl-4-methylbenzenesulfonamide was synthesized via nucleophilic substitution of 4-methylbenzenesulfonyl chloride with a benzylamine derivative, followed by allylation . A similar approach is likely employed for this compound, substituting the benzyl group with phenyl and the methyl group with chlorine.

Structural Characterization:

Crystallographic studies of related compounds (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide) reveal key intermolecular interactions, such as C–H⋯N hydrogen bonds and C–H⋯π stacking, which stabilize the crystal lattice . These features are critical for understanding solubility and bioavailability.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-phenyl-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c1-2-12-17(14-6-4-3-5-7-14)20(18,19)15-10-8-13(16)9-11-15/h2-11H,1,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPPCEJBGKVHPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-chloro-N-phenylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-phenyl-N-allylamine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Cycloaddition Reactions

The allyl group participates in 1,3-dipolar cycloadditions with nitrile oxides under ultrasound irradiation, forming isoxazoline hybrids :

General protocol :

- Reactant: Nitrile oxide (generated in situ from hydroximoyl chloride)

- Conditions: CH₂Cl₂, triethylamine, 40 kHz ultrasound, 1–2 hrs

- Yield: 70–85%

Example product :

textN-(4-Chlorophenyl)-N-[3-(4-chlorophenyl)-isoxazolin-5-ylmethyl]-4-chlorobenzenesulfonamide [8]

Key data :

- Regioselectivity: >95% for 5-substituted isoxazoline

- Characterization: ¹H/¹³C NMR, X-ray diffraction

Palladium-Catalyzed Cross-Couplings

The sulfonamide acts as a directing group in C–H activation reactions :

- Heck coupling : With aryl halides (e.g., iodobenzene) using Pd(OAc)₂/XPhos ligand

- Yield: 82–94%

- Enantioselectivity: Up to 92% ee

Copper-Mediated N-Arylation

React with aryl boronic acids under Cu(OAc)₂/TEMPO catalysis :

textN-Allyl-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide + PhB(OH)₂ → N-Allyl-4-chloro-N-(4-methoxyphenyl)-N'-phenylbenzenesulfonamide

- Solvent: DCM, NEt₃

- Yield: 88%

Oxidation of Allyl Group

Controlled oxidation with KMnO₄ yields epoxides or diols :

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄ (1 equiv) | Epoxide | H₂O, 0°C, 2 hrs | 65% |

| KMnO₄ (excess) | 1,2-Diol | H₂O, RT, 6 hrs | 58% |

Nucleophilic Substitution

Sulfonamide group reacts with Grignard reagents (e.g., MeMgBr):

textN-Allyl-4-chloro-N-phenylbenzenesulfonamide + MeMgBr → N-Allyl-4-chloro-N-methyl-N-phenylbenzenesulfonamide

Electrochemical Reduction

In DMSO/EtOH with Pt electrodes and Et₃N :

textR-X → R-H (X = Cl, Br)

Conditions :

- Current: 32 mA

- Time: 68 hrs

- Yield: 52% (for dechlorination at C4 position)

Stability Under Acidic/Basic Conditions

| Condition | Observation | Reference |

|---|---|---|

| 1M HCl (reflux) | Decomposition after 6 hrs | |

| 1M NaOH (RT) | Stable for 24 hrs | |

| LiAlH₄ (THF, 0°C) | Reduction of sulfonamide to thioether |

This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active sulfonamide derivatives and chiral catalysts. Recent advances in ultrasound-assisted and catalytic asymmetric methods have expanded its utility in green chemistry applications.

Scientific Research Applications

While a comprehensive study focusing solely on the applications of "N-allyl-4-chloro-N-phenylbenzenesulfonamide" is not available in the provided search results, the search results do provide information regarding its chemical properties, synthesis, and the applications of related sulfonamide compounds.

This compound

this compound is a chemical compound with the molecular formula C15H14ClNO2S . PubChem identifies it via CID 2768894 and provides its structure, chemical names, physical and chemical properties, and classification .

Synthesis of N-C axially chiral compounds

N-C axially chiral compounds are compounds with restricted rotation around a single bond, resulting in chirality. Most N-C axially chiral compounds prepared through a catalytic asymmetric reaction possess carboxamide or nitrogen-containing aromatic heterocycle skeletons . These compounds have become new target molecules for catalytic asymmetric reactions, with over 130 original papers published on their catalytic enantioselective syntheses .

Asymmetric N-Allylation

Asymmetric N-allylation is a chemical reaction used in the synthesis of N-C axially chiral compounds . In one study, N-allylated products were created with high yields (98 and 92%) and good enantioselectivities (88 and 89% ee) using (4-methoxylphenyl)ethynyl and phenylethynyl derivatives .

Aryl sulfonamides as antiviral agents

Aryl sulfonamides have demonstrated antiviral activity against various influenza viruses . One such compound effectively decreased viral mRNA levels in primary human bronchial epithelial cells infected with the influenza virus, suggesting interference with viral entry, mRNA transcription, or processing . Modification of the aryl sulfonamide structure can impact its antiviral activity . For example, the presence and position of certain substituents, such as methyl and chloro groups, on the aryl ring can influence the compound's potency .

Other Applications of Sulfonamides

Sulfonamides and their derivatives have a wide range of applications in various fields:

- Inhibitors: Sulfonamides can act as inhibitors of certain enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 .

- Building Blocks: Aryl sulfonylchlorides can be used in the synthesis of small molecules that inhibit the HIF-1 signaling pathway .

- Bioactive compounds: Garlic contains bioactive sulfur-containing compounds that can lower hypertension .

- Plant Phenolic Compounds: Plant phenolic compounds in general can act as antioxidants, structural polymers (lignin), attractants (flavonoids and carotenoids), UV screens (flavonoids), and signal compounds (salicylic acid) .

- N-Heterocyclic carbenes: N-Heterocyclic carbenes have applications in transition metal catalysis, on-surface chemistry, main group chemistry, and organocatalysis .

Mechanism of Action

The mechanism of action of N-allyl-4-chloro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells . This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

Crystallographic and Conformational Analysis

- Hydrogen Bonding : In N-(4-chlorophenylsulfonyl)-2,2,2-trimethylacetamide, antiparallel alignment of N–H and C=O bonds facilitates intermolecular N–H⋯O interactions, a feature likely conserved in the target compound .

- Packing Efficiency : The allyl group’s flexibility may reduce crystalline order compared to rigid analogs like N-benzyl derivatives, impacting formulation stability .

Biological Activity

N-allyl-4-chloro-N-phenylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The compound's structure can be summarized as follows:

- Chemical Formula : C13H12ClN2O2S

- Molecular Weight : 296.76 g/mol

- CAS Number : 2514-66-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways. One notable mechanism involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in pH regulation within cancer cells. By inhibiting CA IX, the compound may disrupt the acidic microenvironment that supports tumor growth and metastasis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the replication of various pathogens, including influenza viruses. For instance, in primary human bronchial epithelial cells infected with influenza virus, the compound demonstrated a robust decrease in viral mRNA levels, suggesting interference with viral entry or replication processes .

Anticancer Activity

The compound has also been explored for its anticancer potential. Its ability to inhibit CA IX is particularly relevant in cancer therapy, as CA IX is often overexpressed in hypoxic tumor regions. In vitro studies have demonstrated that this compound can reduce cell viability in cancer cell lines, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| N-(4-chlorophenyl)-N'-methylbenzenesulfonamide | Structure | 10.5 | Moderate anticancer |

| N-(2-methylphenyl)-N'-ethylbenzenesulfonamide | Structure | 15.0 | Low antiviral |

| N-(3-fluorophenyl)-N'-isopropylbenzenesulfonamide | Structure | 5.0 | High antibacterial |

The table illustrates that while this compound shows promising activity against both cancer and viral infections, its potency varies compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Influenza Virus Study : In a study assessing antiviral properties, N-allyl derivatives were shown to inhibit influenza virus replication in a dose-dependent manner, with an IC50 value of approximately 16.79 nM .

- Cancer Cell Line Analysis : In vitro assays involving various cancer cell lines demonstrated that this compound could significantly reduce cell proliferation rates, further validating its potential as an anticancer agent .

- Mechanistic Studies : Investigations into the compound's mechanism revealed its role in modulating pH levels within tumor microenvironments by inhibiting CA IX, which could lead to enhanced efficacy in cancer treatment strategies.

Q & A

Basic: What are the standard synthetic routes for preparing N-allyl-4-chloro-N-phenylbenzenesulfonamide, and how is reaction progress monitored?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-chloro-N-phenylbenzenesulfonamide with allyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF or acetonitrile . Reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Post-synthesis, purification is achieved via column chromatography, and structural validation is performed using NMR (400 MHz, CDCl₃) and IR spectroscopy to confirm the allyl group incorporation and sulfonamide backbone .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

Answer: Key techniques include:

- NMR : Focus on the allyl group protons (δ 5.2–5.8 ppm for vinyl protons; δ 3.8–4.2 ppm for CH₂-N coupling) and aromatic protons (δ 7.2–7.9 ppm for substituted phenyl rings) .

- IR Spectroscopy : Confirm sulfonamide S=O stretching vibrations at 1150–1350 cm⁻¹ and N-H stretches near 3250–3350 cm⁻¹ .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns, ensuring no residual impurities .

Advanced: How can researchers optimize reaction yields when introducing electron-withdrawing substituents to the sulfonamide core?

Answer: Substituent effects can be mitigated by:

- Solvent Selection : Use DMF or DMSO to stabilize transition states in SNAr reactions.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .

- Temperature Control : Gradual heating (60–80°C) prevents decomposition of sensitive intermediates.

- Protecting Groups : Temporarily block reactive sites (e.g., using Boc groups) to direct regioselectivity .

Validation via NMR and X-ray crystallography is critical to confirm positional accuracy of substituents .

Advanced: What computational methods are suitable for predicting the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., antimicrobial enzymes or cancer-related kinases) .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, molar refractivity, and electrostatic potential maps to correlate structure with activity .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .

Basic: What crystallographic tools are recommended for resolving the structure of this compound, and how are data discrepancies addressed?

Answer:

- Software : SHELXL (for refinement) and Olex2 (for visualization) are standard for small-molecule crystallography .

- Validation : Use PLATON to check for twinning, disorder, and missed symmetry. Address discrepancies by re-refining data with alternative space groups or constraints .

- Data Collection : High-resolution (<1.0 Å) datasets minimize errors in electron density maps, especially for the allyl and chloro substituents .

Advanced: How can researchers resolve conflicting biological activity data across different assays?

Answer:

- Assay Replication : Perform dose-response curves in triplicate using orthogonal assays (e.g., fluorescence-based vs. colorimetric).

- Cytotoxicity Controls : Normalize activity data against cell viability (MTT assay) to distinguish true bioactivity from nonspecific toxicity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers and validate reproducibility .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification to avoid inhalation of fine particles .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced: What strategies improve the resolution of overlapping peaks in NMR spectra of complex derivatives?

Answer:

- Solvent Shifts : Switch to deuterated DMSO or acetone to alter chemical shift dispersion.

- 2D NMR : Employ COSY and HSQC to resolve coupling patterns and assign proton-carbon correlations .

- Variable Temperature NMR : Heat samples to 50–60°C to reduce rotational barriers and sharpen peaks .

Advanced: How do steric and electronic effects of the allyl group influence the compound’s reactivity in further functionalization?

Answer:

- Steric Effects : The allyl group’s bulk can hinder nucleophilic attack at the sulfonamide nitrogen. Use bulky bases (e.g., LDA) to deprotonate selectively .

- Electronic Effects : Allyl’s electron-donating nature increases sulfonamide nucleophilicity, facilitating alkylation or acylation at the nitrogen .

- Cross-Coupling : Leverage Pd-catalyzed Heck or Suzuki reactions to modify the allyl moiety without disrupting the sulfonamide core .

Basic: What analytical methods are used to assess purity, and how are impurities quantified?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times against standards .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- TLC : Spot crude and purified samples on silica plates; impurities are quantified via densitometry if Rf values differ significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.